4-({4-Methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2-pyridinyl}oxy)benzenecarbonitrile
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Description
4-({4-Methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2-pyridinyl}oxy)benzenecarbonitrile is a useful research compound. Its molecular formula is C26H20N2O3S and its molecular weight is 440.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is β-catenin , a protein that plays a crucial role in cell-cell adhesion and gene transcription . The compound interacts directly with the C-terminal two-thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) of β-catenin .
Mode of Action
The compound targets β-catenin via direct affinity interaction . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin . The degradation of β-catenin disrupts its role in cell-cell adhesion and gene transcription, leading to changes in cellular function .
Biochemical Pathways
The compound affects the Wnt signaling pathway, which is dependent on β-catenin . By inducing the degradation of β-catenin, the compound disrupts the Wnt signaling pathway, leading to downstream effects such as the inhibition of cell proliferation .
Result of Action
The compound has anti-proliferation efficacy against Wnt-dependent cancer growth both in vitro and in vivo . By targeting β-catenin and disrupting the Wnt signaling pathway, the compound inhibits the proliferation of cancer cells .
Properties
IUPAC Name |
4-[4-methyl-3-(4-methylphenyl)sulfonyl-6-phenylpyridin-2-yl]oxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O3S/c1-18-8-14-23(15-9-18)32(29,30)25-19(2)16-24(21-6-4-3-5-7-21)28-26(25)31-22-12-10-20(17-27)11-13-22/h3-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEWYNCWUSGJJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C3=CC=CC=C3)OC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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